2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one
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Overview
Description
2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one is an organic compound characterized by the presence of two hydroxyl groups and two isopropyl groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexene derivatives.
Isopropylation: The addition of isopropyl groups is carried out using isopropyl halides in the presence of a base, such as potassium carbonate.
Cyclization: The final step involves cyclization to form the cyclohexene ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Purification: Techniques like distillation and recrystallization to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of hydroxyl or isopropyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound’s hydroxyl groups can scavenge free radicals, providing antioxidant effects.
Enzyme Inhibition: Potential to inhibit specific enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but lacks hydroxyl groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains isopropyl groups but has a different core structure.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Features isopropyl groups but is a phosphine derivative.
Uniqueness
2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one is unique due to its combination of hydroxyl and isopropyl groups on a cyclohexene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
649767-57-7 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2,6-dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O3/c1-7(2)9-5-6-12(15,8(3)4)11(14)10(9)13/h7-8,13,15H,5-6H2,1-4H3 |
InChI Key |
KIRRSFVHDMEROE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=O)C(CC1)(C(C)C)O)O |
Origin of Product |
United States |
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